molecular formula C14H20N2O2S B5844230 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No.: B5844230
M. Wt: 280.39 g/mol
InChI Key: PFUOGUYIRVDOEE-UHFFFAOYSA-N
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Description

2-[(Cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is an organic compound with the molecular formula C14H20N2O2S It is characterized by a thiophene ring substituted with an ethyl group, a methyl group, and a cyclopentylcarbonylamino group

Properties

IUPAC Name

2-(cyclopentanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-3-10-8(2)19-14(11(10)12(15)17)16-13(18)9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUOGUYIRVDOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide typically involves the reaction of 4-ethyl-5-methyl-3-thiophenecarboxylic acid with cyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The biological activities of 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide have been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Several studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including melanoma and lung cancer cells. For instance, derivative compounds from this class have shown GI50 values ranging from 0.92 to 13 μM against specific cancer types .
Cell LineGI50 (μM)
Melanoma MALME-3M20.0
Renal A49824.1
Non-small cell lung HOP-9225.9

Antibacterial Activity

The compound has also been evaluated for antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains, showing moderate activity against Propionibacterium acnes with MIC values ranging from 12.5 to 50 μg/cm³ .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

  • Cancer Therapy : Due to its ability to inhibit tumor cell proliferation, it may serve as a lead compound for developing new anticancer drugs.
  • Antimicrobial Treatments : The antibacterial properties suggest potential use in treating infections caused by resistant bacterial strains.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Study on Anticancer Efficacy : A study evaluated the efficacy of the compound against multiple cancer cell lines, demonstrating a dose-dependent response with significant cytotoxic effects observed at higher concentrations .
  • Antibacterial Screening : Another study screened various derivatives for antibacterial activity against clinically relevant pathogens, identifying several promising candidates with MIC values suitable for further development .

Mechanism of Action

The mechanism of action of 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of an ethyl group, a methyl group, and a cyclopentylcarbonylamino group makes it a versatile compound for various applications .

Biological Activity

2-[(Cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be represented by the following structural formula:

C14H19N2O2S\text{C}_{14}\text{H}_{19}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a promising potential as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Research indicates that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2. A study reported a dose-dependent decrease in cell viability with IC50 values around 25 µM for HeLa cells .

Anti-inflammatory Effects

In animal models, this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound was tested against multi-drug resistant strains. The results highlighted its ability to inhibit bacterial growth effectively, with researchers noting that it could serve as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis

A study focusing on the anticancer properties involved treating MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed that treatment led to increased early apoptotic cell populations compared to control groups. The findings suggest that this compound could be further explored in clinical trials for breast cancer therapies .

Research Findings

Activity Effect Mechanism Reference
AntimicrobialEffective against E. coli, S. aureusDisruption of bacterial cell wall synthesis
AnticancerInduces apoptosis in HeLa and MCF-7 cellsActivation of caspases, downregulation of Bcl-2
Anti-inflammatoryReduces paw edema in animal modelsInhibition of TNF-alpha and IL-6 production

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